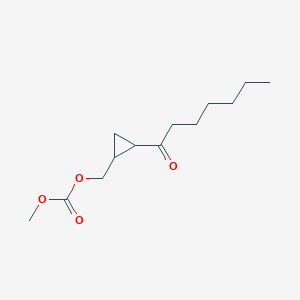
(2-Heptanoylcyclopropyl)methyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Heptanoylcyclopropyl)methyl methyl carbonate is an organic compound characterized by a cyclopropyl ring substituted with a heptanoyl group and a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Heptanoylcyclopropyl)methyl methyl carbonate typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbenoid reagent. The heptanoyl group can be introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclopropyl ring in the presence of a Lewis acid catalyst. Finally, the methyl carbonate group can be added through a transesterification reaction involving methyl chloroformate and a suitable alcohol under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and acylation steps, as well as the employment of more efficient catalysts and solvents to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-Heptanoylcyclopropyl)methyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Heptanoylcyclopropyl)methyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Heptanoylcyclopropyl)methyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Heptanoylcyclopropyl)methyl ethyl carbonate
- (2-Heptanoylcyclopropyl)methyl propyl carbonate
- (2-Heptanoylcyclopropyl)methyl butyl carbonate
Uniqueness
(2-Heptanoylcyclopropyl)methyl methyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets .
Properties
CAS No. |
90075-12-0 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2-heptanoylcyclopropyl)methyl methyl carbonate |
InChI |
InChI=1S/C13H22O4/c1-3-4-5-6-7-12(14)11-8-10(11)9-17-13(15)16-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
NNKZIKZDBJOQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1CC1COC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


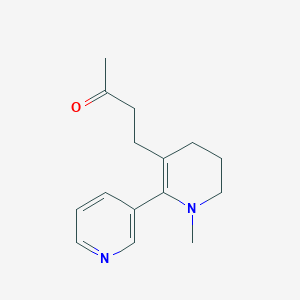

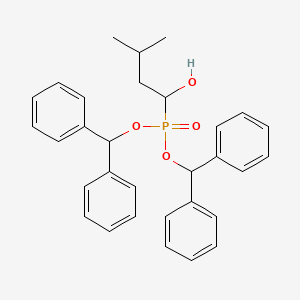
oxophosphanium](/img/structure/B14379739.png)
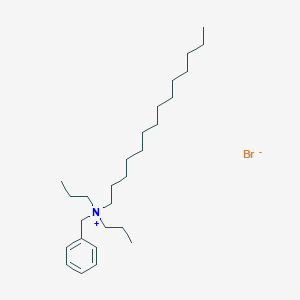

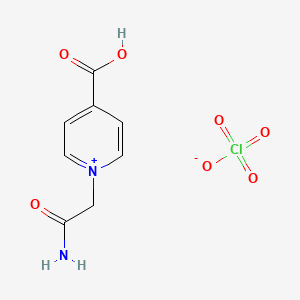
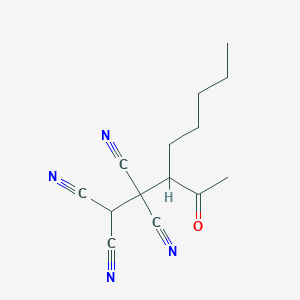
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
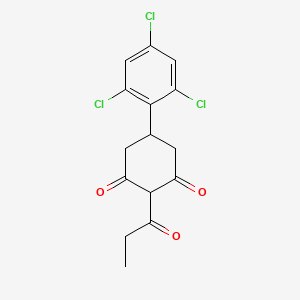
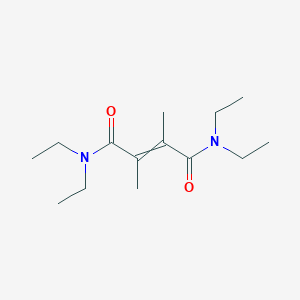
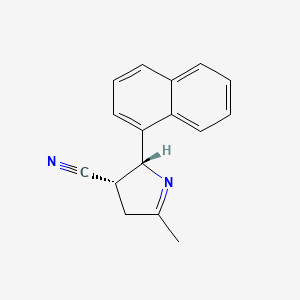

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
